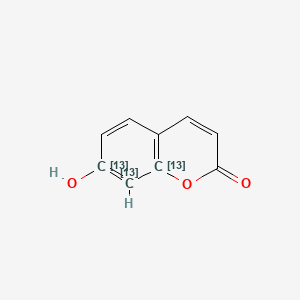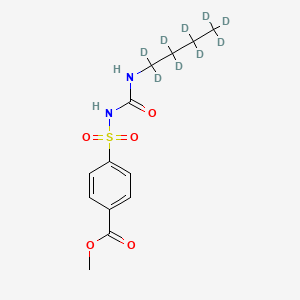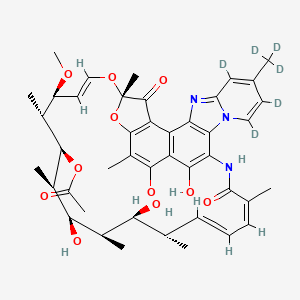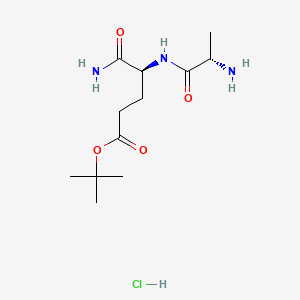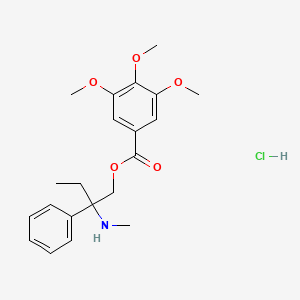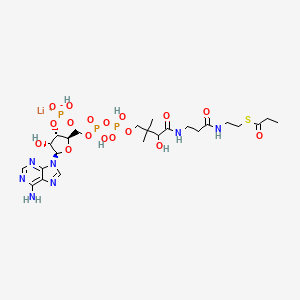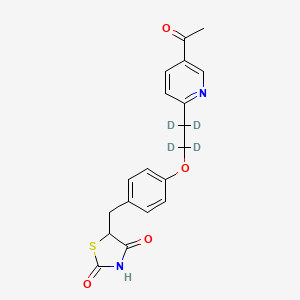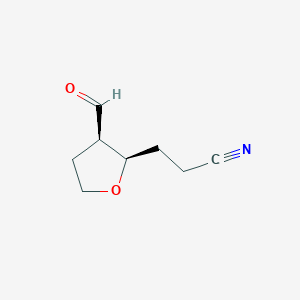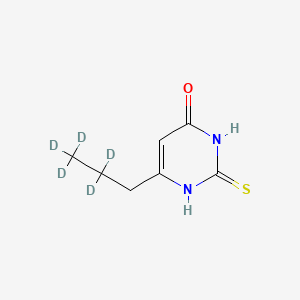![molecular formula C30H31NO3 B563560 1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine CAS No. 1185246-73-4](/img/structure/B563560.png)
1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains several functional groups including a benzyl group, a methoxy group, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The compound could undergo a variety of reactions depending on the conditions. For example, the benzyl group could be oxidized to a carboxylic acid under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, it’s likely to be insoluble in water but soluble in organic solvents due to the presence of the benzyl and methoxy groups .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of 1-Benzyl-4-[(5,6-Dimethoxy-1-Indanone)-2-Yl]Methylpiperidine Hydrochloride : This compound, also known as E2020-14C, is synthesized for studying the pharmacokinetic profiles of E2020. The process begins with 5,6-dimethoxy[2-14C]-1-indanone as the labeled starting material (Iimura, Mishima, & Sugimoto, 1989).
Improvement of Synthetic Method : The synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-yl] methylpiperidine hydrochloride has been improved to be simpler and more industrially scalable. The total yield of this process is above 60% (Lan Zhi-yin, 2004).
Chiral Separation in Plasma : A high-performance liquid chromatographic method for the chiral separation of 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-yl] methylpiperidine hydrochloride (E2020) and its metabolites in plasma has been developed. This method uses an avidin column and enables direct injection analysis of plasma samples for high-sensitivity (Oda et al., 1992).
Kinetic Studies and Biological Activities
- Kinetic Study on Acetylcholinesterase Inhibition : E2020, a derivative of 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-yl]methylpiperidine hydrochloride, is being developed for the treatment of Alzheimer's disease. It increases central cholinergic activity by inhibiting acetylcholinesterase in the brain. Its inhibitory action shows strong effectiveness compared to other similar compounds (Nochi, Asakawa, & Sato, 1995).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2Z)-5-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methylidene]-6-phenylmethoxy-3H-inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO3/c1-33-28-18-25-17-26(16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23)30(32)27(25)19-29(28)34-21-24-10-6-3-7-11-24/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3/b26-16-/i2D,4D,5D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVLOAOZVBVDEA-LUYBHUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)/C=C\3/CC4=CC(=C(C=C4C3=O)OCC5=CC=CC=C5)OC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
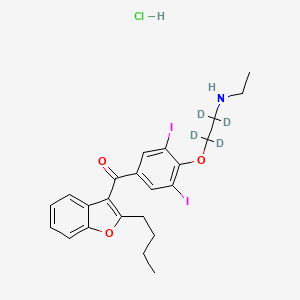
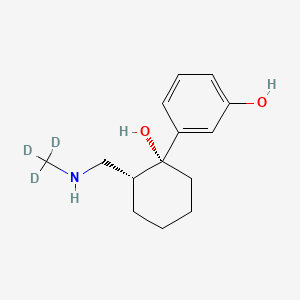
![2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide](/img/structure/B563482.png)
